REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)=[CH:4][CH:3]=1.Br[CH2:16][CH2:17][CH2:18][Cl:19].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][N:10]([CH2:16][CH2:17][CH2:18][Cl:19])[CH2:9][CH2:8]2)=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6.32 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CN2CCNCC2)C=C1
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hr
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ether
|
Type
|
WASH
|
Details
|
washed with water (3x)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solvent solution dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2CCN(CC2)CCCCl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.86 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |